molecular formula C17H10BrFN4O2 B6240770 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline CAS No. 2305028-77-5

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline

Cat. No. B6240770
CAS RN: 2305028-77-5
M. Wt: 401.2
InChI Key:
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Description

“8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline” is a complex organic compound that contains several functional groups . It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a pyridine ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and oxadiazole rings would add to the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature . The presence of multiple aromatic rings might make it relatively non-polar, although the nitrogen atoms and the bromo and fluoro groups would add some polarity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and handle the compound in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, condensation, and cyclization reactions.", "Starting Materials": [ "2-Amino-5-bromo-6-chloro-3-methylquinoline", "5-Fluoropyridine-2-carboxylic acid", "Thionyl chloride", "1,3,4-Oxadiazole-2-carboxylic acid", "Sodium hydride", "Dimethylformamide", "Triethylamine", "Methanol", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "8-Bromo-6-hydroxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 2-(5-fluoropyridin-2-yl)acetic acid by reacting 5-Fluoropyridine-2-carboxylic acid with thionyl chloride and then with acetic acid.", "Step 2: Synthesis of 2-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole by reacting 2-(5-fluoropyridin-2-yl)acetic acid with 1,3,4-Oxadiazole-2-carboxylic acid and sodium hydride in dimethylformamide.", "Step 3: Synthesis of 2-(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methanol by reacting 2-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole with methanol and triethylamine.", "Step 4: Synthesis of 8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline by reacting 2-(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methanol with 8-Bromo-6-hydroxyquinoline in methanol and hydrogen peroxide in the presence of sodium hydroxide." ] }

CAS RN

2305028-77-5

Product Name

8-bromo-6-[(5-fluoropyridin-2-yl)(1,3,4-oxadiazol-2-yl)methoxy]quinoline

Molecular Formula

C17H10BrFN4O2

Molecular Weight

401.2

Purity

95

Origin of Product

United States

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